molecular formula C11H12F3NO B1468771 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol CAS No. 1342598-95-1

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol

Cat. No. B1468771
M. Wt: 231.21 g/mol
InChI Key: UWIBCPHDTRWTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol” is a versatile chemical compound used in diverse scientific research. It is often used for pharmaceutical testing .


Synthesis Analysis

The synthetic chemistry of azetidines, which includes “1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol”, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Chemical Reactions Analysis

While specific chemical reactions involving “1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol” are not available, azetidines in general are known to be excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Chemical Properties Azetidinones, including derivatives like 1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol, are synthesized through various chemical reactions and are characterized using spectroscopic techniques. They serve as crucial intermediates and building blocks in organic synthesis. For instance, 3-Methylene-4-(trifluoromethyl)azetidin-2-ones are prepared from corresponding lactams and are used as novel building blocks. These compounds facilitate easy access to a variety of mono- and spirocyclic 4-CF3-β-lactams, which are important synthetic intermediates for biologically relevant CF3-functionalized structures (Hang Dao Thi et al., 2016).

Antibacterial and Antimicrobial Activities Azetidinone derivatives exhibit significant antibacterial and antimicrobial properties. For example, certain azetidinones analogues have demonstrated promising antibacterial activities against various bacterial strains (Himani N. Chopde et al., 2012). Another study synthesized and characterized novel azetidin-2-one derivatives, finding that they show good antimicrobial activity against several bacterial and fungal strains (K. Ilango et al., 2011).

Antitubercular Activity Azetidinone compounds have been identified as potential agents against tuberculosis. Research focusing on azetidinone derivatives comprising 1, 2, 4-triazole reported the design, development, and evaluation of these compounds for antitubercular activity. The study highlighted the importance of in silico designing and molecular docking in identifying potential drug candidates (B. Thomas et al., 2014).

Anticancer Potential Several azetidinone derivatives have shown potential anticancer activity. For instance, a study evaluating azetidin-2-one derivatives as potential anticancer agents found that one compound displayed cytotoxic activity in specific cancer cell lines and induced apoptosis through gene overexpression related to cytoskeleton regulation and inhibition of certain cell cycle genes (Fabian E. Olazarán et al., 2017). Moreover, research on 3-phenoxy-1,4-diarylazetidin-2-ones led to the discovery of potent antiproliferative compounds with significant effects on breast cancer cells and interactions with the colchicine-binding site on β-tubulin, indicating potential as antitumor agents (Thomas F. Greene et al., 2016).

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-4-2-1-3-8(10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIBCPHDTRWTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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